molecular formula C21H25ClN2O2 B6270012 rac-1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-7-yl)ethan-1-one hydrochloride CAS No. 2418595-37-4

rac-1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-7-yl)ethan-1-one hydrochloride

Cat. No.: B6270012
CAS No.: 2418595-37-4
M. Wt: 372.9
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Description

rac-1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-7-yl)ethan-1-one hydrochloride is an organic compound recognized for its importance in various scientific fields. This compound has found applications in both industrial and academic research settings due to its distinct chemical properties and biological activities.

Preparation Methods

The synthesis of rac-1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-7-yl)ethan-1-one hydrochloride typically involves a series of reactions starting from commercially available precursors. Common synthetic routes include the coupling of 3-amino-4-phenylpyrrolidine with 3,4-dihydro-2H-chromene derivatives. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reducing agents like sodium borohydride. Industrial production methods are scaled-up versions of these laboratory procedures, optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

  • Oxidation: Commonly performed with oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Usually involves reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Typical reactions include nucleophilic substitution with reagents like sodium hydroxide or potassium tert-butoxide.

Major products of these reactions can vary, ranging from oxidized derivatives to reduced forms and substituted analogs, depending on the reaction conditions and the reagents used.

Scientific Research Applications

rac-1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-7-yl)ethan-1-one hydrochloride is used extensively in:

  • Chemistry: As an intermediate in organic synthesis and a reference compound in analytical studies.

  • Biology: In studies involving enzyme inhibition and as a molecular probe in biochemical assays.

  • Medicine: As a potential therapeutic agent, particularly in research focused on neurological and cardiovascular diseases.

  • Industry: In the production of pharmaceuticals and as a key component in certain chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through various mechanisms, including interaction with molecular targets such as enzymes and receptors. It acts by binding to these targets, thereby modulating their activity and influencing specific biochemical pathways. The exact pathways involved depend on the specific context of its application, whether it be in enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

When compared to similar compounds, rac-1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-7-yl)ethan-1-one hydrochloride stands out due to its unique structural features, which confer specific biochemical properties. Similar compounds include:

  • 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-phenylethanone hydrochloride

  • 1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone hydrochloride

  • rac-1-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-(3,4-dihydro-1H-2-benzothiopyran-7-yl)ethan-1-one hydrochloride

The unique combination of the pyrrolidine and dihydrobenzopyran moieties in its structure contributes to its distinct activity profile and potential for various applications.

And that’s the world of this compound, hope you found it as intriguing as I do!

Properties

CAS No.

2418595-37-4

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9

Purity

91

Origin of Product

United States

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